2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
CAS No.: 1788531-00-9
Cat. No.: VC4151103
Molecular Formula: C17H19Cl2NO3S
Molecular Weight: 388.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788531-00-9 |
|---|---|
| Molecular Formula | C17H19Cl2NO3S |
| Molecular Weight | 388.3 |
| IUPAC Name | 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H19Cl2NO3S/c18-15-6-7-16(19)17(12-15)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2 |
| Standard InChI Key | WCJAXCAYASWYNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO |
Introduction
2,5-Dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. This compound is characterized by its sulfonamide functional group, which is bonded to a dichlorobenzene ring and a hydroxyphenylpentyl side chain. The molecular structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Synthesis Overview
The synthesis of 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide involves:
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Sulfonamide Formation: Reacting dichlorobenzenesulfonyl chloride with an amine precursor.
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Side Chain Modification: Introducing the hydroxyphenylpentyl group via alkylation or reductive amination.
These steps are typically conducted under controlled conditions to ensure high yield and purity.
Biological Activity and Applications
Compounds in the benzenesulfonamide class are widely studied for their pharmacological properties. While specific data for this compound is limited, related derivatives have demonstrated:
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Antitumor Activity: Benzenesulfonamides often inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis .
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Anti-inflammatory Effects: Sulfonamides can modulate inflammatory pathways by interacting with enzymes or receptors .
Further studies are required to evaluate its specific bioactivity against cancer cell lines or other therapeutic targets.
Analytical Data
Characterization of this compound typically involves:
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NMR Spectroscopy: For structural confirmation (e.g., proton and carbon environments).
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared (IR) Spectroscopy: Identifying functional groups like sulfonamide (-SO2NH-) and hydroxyl (-OH).
Potential Research Directions
Given its structural features, future studies could explore:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Molecular Docking Studies: Predicting interactions with biological targets such as enzymes or receptors.
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Toxicity Testing: Assessing safety profiles in preclinical models.
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